5-Hydroxy-2-hexanone

説明

特性

CAS番号 |

56745-61-0 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC名 |

5-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3 |

InChIキー |

ZSDLLTJVENEIDW-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)C)O |

正規SMILES |

CC(CCC(=O)C)O |

同義語 |

5-hydroxy-2-hexanone |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-2-hexanone (CAS: 56745-61-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

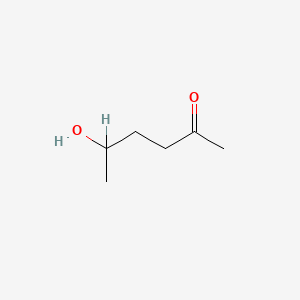

5-Hydroxy-2-hexanone, with the CAS number 56745-61-0, is a bifunctional organic molecule containing both a hydroxyl and a ketone group.[1][2][3] This unique structure makes it a valuable chiral building block and intermediate in various chemical syntheses, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, biological significance, and applications in drug development.

Physicochemical Properties

This compound is a colorless liquid with a slightly sweet odor.[1] Its key physicochemical properties are summarized in the table below for easy reference. The presence of both a polar hydroxyl group and a moderately polar ketone group allows for hydrogen bonding, influencing its boiling point and solubility. It is soluble in polar solvents and shows limited solubility in non-polar organic solvents.[1]

| Property | Value | Reference |

| CAS Number | 56745-61-0 | [1][2] |

| IUPAC Name | 5-hydroxyhexan-2-one | [1][4] |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3][5] |

| Molecular Weight | 116.16 g/mol | [1][2][3][5] |

| Melting Point | 33-34 °C | [3] |

| Boiling Point | 79-82 °C at 16 Torr | [3] |

| Density | 0.948 g/cm³ | [6] |

| Refractive Index | 1.425 | [6] |

| Flash Point | 81.152 °C | [6] |

| Vapor Pressure | 0.0583 mmHg at 25°C | [6] |

| LogP | 0.73640 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 3 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scale of production.

Chemical Synthesis

A common laboratory-scale synthesis involves the hydroxylation of 2-hexanone. Industrially, a Grignard reaction-based approach is often employed.[1]

Experimental Protocol: Grignard-based Synthesis (Illustrative)

This protocol is a general representation and may require optimization.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are reacted with a suitable alkyl halide (e.g., 3-chloropropanal (B96773) acetal) in anhydrous diethyl ether to form the Grignard reagent.

-

Reaction with Acetaldehyde (B116499): The Grignard reagent is then cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Acetal (B89532) Deprotection and Work-up: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are then treated with dilute acid (e.g., 1 M HCl) to hydrolyze the acetal protecting group, yielding this compound.

-

Purification: The crude product is purified by distillation under reduced pressure.

Biocatalytic Synthesis

For the stereoselective synthesis of (5S)-hydroxy-2-hexanone, the enzymatic reduction of 2,5-hexanedione (B30556) using Saccharomyces cerevisiae (baker's yeast) is a highly efficient and environmentally friendly method, achieving high enantioselectivity (>99% ee).[7]

Experimental Protocol: Biocatalytic Reduction of 2,5-Hexanedione

-

Yeast Culture: A culture of Saccharomyces cerevisiae is grown in a suitable medium (e.g., YM broth) at 30°C with shaking until the mid-log phase.

-

Biotransformation: The yeast cells are harvested by centrifugation and resuspended in a phosphate (B84403) buffer (pH 7.0) containing glucose as a co-substrate for cofactor regeneration. 2,5-Hexanedione is then added to the cell suspension.

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the formation of the product.

-

Product Extraction: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel.

Chemical Reactivity

The presence of both a hydroxyl and a ketone functional group allows this compound to undergo a variety of chemical transformations. The two most significant reactions are the oxidation of the secondary alcohol and the reduction of the ketone.

Oxidation to 2,5-Hexanedione

The secondary alcohol group of this compound can be oxidized to a ketone, yielding the neurotoxic metabolite 2,5-hexanedione. A common laboratory reagent for this transformation is the Jones reagent (chromic acid in acetone).

Experimental Protocol: Jones Oxidation

-

Reagent Preparation: The Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

-

Reaction: this compound is dissolved in acetone (B3395972) and cooled in an ice bath. The Jones reagent is then added dropwise with stirring, maintaining the temperature below 20°C. The reaction is typically rapid, as indicated by a color change from orange to green.

-

Work-up: After the reaction is complete, the excess oxidant is quenched by the addition of isopropanol. The mixture is then diluted with water and extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,5-hexanedione. Further purification can be achieved by distillation or chromatography.

Reduction to 2,5-Hexanediol (B147014)

The ketone group can be reduced to a secondary alcohol, forming 2,5-hexanediol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄).

Experimental Protocol: Sodium Borohydride Reduction

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.

-

Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and hydrolyze the borate (B1201080) esters.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting 2,5-hexanediol can be purified by distillation or recrystallization.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.05 (m, 1H, -CH(OH)-), 2.55 (t, J=7.2 Hz, 2H, -CH₂-C=O), 2.15 (s, 3H, -C(=O)CH₃), 1.80-1.60 (m, 2H, -CH₂-CH(OH)-), 1.22 (d, J=6.2 Hz, 3H, -CH(OH)CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.5 (C=O), 67.5 (-CH(OH)-), 43.0 (-CH₂-C=O), 30.0 (-C(=O)CH₃), 29.5 (-CH₂-CH(OH)-), 23.5 (-CH(OH)CH₃) |

| IR (neat, cm⁻¹) | 3400 (br, O-H stretch), 2970-2880 (C-H stretch), 1715 (s, C=O stretch), 1170 (C-O stretch) |

| Mass Spectrometry (EI, m/z) | 116 (M⁺), 101 (M⁺ - CH₃), 98 (M⁺ - H₂O), 71, 58, 43 (base peak) |

Biological Significance and Toxicology

This compound is a metabolite of n-hexane and 2-hexanone.[8] Its primary toxicological significance lies in its in vivo oxidation to 2,5-hexanedione, a potent neurotoxin.[8] 2,5-Hexanedione is responsible for the characteristic "dying-back" peripheral neuropathy observed in cases of chronic n-hexane exposure.

The neurotoxicity of 2,5-hexanedione is attributed to its ability to form pyrrole (B145914) adducts with lysine (B10760008) residues in neurofilament proteins. This cross-linking disrupts axonal transport, leading to axonal swelling and eventual degeneration.[9][10]

Several signaling pathways have been implicated in 2,5-hexanedione-induced neurotoxicity, including:

-

proNGF/p75NTR and JNK Pathway: 2,5-Hexanedione upregulates pro-nerve growth factor (proNGF) and its receptor p75NTR, leading to the activation of the JNK signaling pathway and subsequent neuronal apoptosis.[9]

-

PI3K/Akt Signaling Pathway: This pro-survival pathway is inhibited by 2,5-hexanedione, further contributing to neuronal cell death.

-

Oxidative Stress and Inflammation: 2,5-Hexanedione induces the production of reactive oxygen species (ROS) and activates inflammatory pathways, such as the NLRP3 inflammasome, exacerbating neuronal damage.[11]

References

- 1. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 56745-61-0 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H12O2 | CID 114801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Biocatalytical production of (5S)-hydroxy-2-hexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of the effects of 2,5-hexandione as a metabolite of n-hexane on cognitive impairment in leptin-knockout mice (C57BL/6-Lepem1Shwl/Korl) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Hydroxy-2-hexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-hexanone, a bifunctional organic molecule featuring both a ketone and a secondary alcohol, serves as a versatile intermediate in organic synthesis and is a metabolite of n-hexane. Its chemical structure allows for a variety of transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Physical and Chemical Properties

This compound is a chiral molecule, existing as two enantiomers: (5R)-5-hydroxy-2-hexanone and (5S)-5-hydroxy-2-hexanone. The properties of the racemic mixture are summarized below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| CAS Number | 56745-61-0 (racemate) | [1][2] |

| 65709-73-1 ((R)-enantiomer) | [4] | |

| Appearance | Colorless liquid | [1] |

| Odor | Slightly sweet, ketone-like | [1] |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 205.77 °C at 760 mmHg (estimated) | [2] |

| Melting Point | -3.75 °C (estimated) | [2] |

| Density | 0.948 g/cm³ (estimated) | [2] |

| Vapor Pressure | 0.0583 mmHg at 25°C | [2] |

| Flash Point | 81.152 °C (estimated) | [2] |

| Refractive Index | 1.425 (estimated) | [2] |

| LogP | 0.73640 (estimated) | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Chemical Synthesis and Reactions

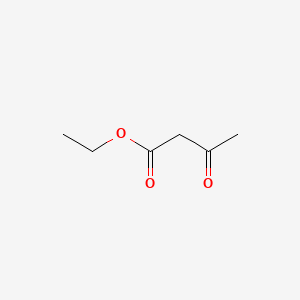

This compound can be synthesized through various methods, including the reduction of 2,5-hexanedione (B30556) and the hydroxylation of 2-hexanone.[1] It can undergo further oxidation to 2,5-hexanedione or reduction to 2,5-hexanediol.[1]

Synthesis Workflow

Caption: Synthesis and subsequent reactions of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 2,5-Hexanedione

This protocol describes the chemical reduction of 2,5-hexanedione using sodium borohydride (B1222165).

Materials:

-

2,5-Hexanedione

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve 2,5-hexanedione in methanol and cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Biocatalytic Synthesis of (S)-5-Hydroxy-2-hexanone

This protocol outlines the stereoselective reduction of 2,5-hexanedione using Saccharomyces cerevisiae (baker's yeast).[5][6]

Materials:

-

Saccharomyces cerevisiae (active dry yeast)

-

Glucose

-

Yeast extract

-

Peptone

-

2,5-Hexanedione

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

Procedure:

-

Yeast Culture: Prepare a culture medium containing glucose, yeast extract, and peptone in water. Inoculate with Saccharomyces cerevisiae and incubate at 30 °C with shaking for 24-48 hours.

-

Biotransformation: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer containing glucose.

-

Add 2,5-hexanedione to the yeast suspension and incubate at 30 °C with gentle shaking.

-

Monitor the reaction progress by GC-MS analysis of aliquots.

-

Work-up: Once the reaction is complete, remove the yeast cells by centrifugation.

-

Saturate the supernatant with sodium chloride and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography

This protocol describes the purification of this compound using column chromatography.[7][8][9][10]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Ethyl acetate

-

Glass column

-

Cotton or glass wool

-

Sand

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

-

Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity (e.g., to 7:3).

-

Fraction Collection: Collect fractions and monitor the composition of each fraction by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Analytical Workflow

Caption: General workflow for the purification and analysis of this compound.

Spectral Data

¹H and ¹³C NMR Spectroscopy

The following tables summarize the expected chemical shifts for this compound.[11]

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.8 | m | 1H | H-5 |

| ~2.5 | t | 2H | H-3 |

| ~2.1 | s | 3H | H-1 |

| ~1.7 | m | 2H | H-4 |

| ~1.2 | d | 3H | H-6 |

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~209 | C-2 (C=O) |

| ~67 | C-5 (CH-OH) |

| ~43 | C-3 |

| ~30 | C-1 |

| ~28 | C-4 |

| ~23 | C-6 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following absorption bands.[12][13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~2960 | Medium | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1170 | Medium | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show the following major fragments.[14]

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 58 | [CH₃COCH₂CH₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Conclusion

This technical guide provides a comprehensive overview of the key physical, chemical, and spectral properties of this compound. The detailed experimental protocols for its synthesis and purification offer valuable practical guidance for researchers. The presented data and workflows are intended to support the use of this compound as a versatile building block in the fields of chemical synthesis, drug discovery, and development.

References

- 1. This compound | C6H12O2 | CID 114801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scribd.com [scribd.com]

- 5. Biocatalytical production of (5S)-hydroxy-2-hexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Highly efficient and stereoselective biosynthesis of (2S,5S)-hexanediol with a dehydrogenase from Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

5-Hydroxy-2-hexanone molecular weight and formula

An In-Depth Technical Guide to 5-Hydroxy-2-hexanone

This guide provides comprehensive information on the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a bifunctional organic compound containing both a hydroxyl and a ketone group.[1] Its fundamental properties are crucial for its application in various chemical syntheses.

The molecular formula of this compound is C6H12O2.[1][2][3][4] It has a molecular weight of 116.16 g/mol .[1][2][3][4][5]

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1][2][3][4] |

| Molecular Weight | 116.16 g/mol | [1][2][3][4][5] |

| IUPAC Name | 5-hydroxyhexan-2-one | [2] |

| CAS Number | 56745-61-0 | [2][3] |

| InChI Key | ZSDLLTJVENEIDW-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(CCC(=O)C)O | [2][3] |

Structural Representation

The molecular structure of this compound is key to understanding its reactivity and interactions. The following diagram illustrates the connectivity of atoms in the molecule.

Caption: Molecular structure of this compound.

References

Spectroscopic Analysis of 5-Hydroxy-2-hexanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 5-Hydroxy-2-hexanone. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

Predicted Mass Spectrometry (MS) Data

Predicted mass spectrometry data for this compound and its common adducts are presented below. This information is valuable for the initial identification of the compound in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 117.09101 |

| [M+Na]⁺ | 139.07295 |

| [M-H]⁻ | 115.07645 |

| [M+NH₄]⁺ | 134.11755 |

| [M+K]⁺ | 155.04689 |

| [M+H-H₂O]⁺ | 99.080990 |

| [M]⁺ | 116.08318 |

| [M]⁻ | 116.08428 |

Note: Data is predicted and should be confirmed with experimental results.

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR, IR, and MS spectra of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration suitable for NMR analysis. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include an appropriate pulse sequence, acquisition time, and relaxation delay to ensure accurate integration of signals.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at various wavenumbers.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via a direct infusion or coupled with a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

stereoisomers of 5-Hydroxy-2-hexanone: (5R) and (5S) enantiomers

An In-depth Technical Guide to the Stereoisomers of 5-Hydroxy-2-hexanone: (5R) and (5S) Enantiomers

This compound is a bifunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1] Its molecular structure includes a single chiral center at the fifth carbon atom, giving rise to two distinct stereoisomers: (5R)-5-hydroxy-2-hexanone and (5S)-5-hydroxy-2-hexanone.[1] These enantiomers are non-superimposable mirror images of each other and can exhibit significantly different biological activities, pharmacological properties, and toxicological profiles.[2] This divergence is critical in the field of drug development, where the therapeutic effects of a chiral drug are often associated with one specific enantiomer, while the other may be inactive or even responsible for adverse effects.[2][3]

This guide provides a comprehensive technical overview of the (5R) and (5S) enantiomers of this compound, covering their synthesis, physicochemical properties, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the application of these chiral building blocks.

The fundamental relationship between the two enantiomers is depicted below, highlighting the chiral center responsible for their stereoisomerism.

References

An In-depth Technical Guide to 5-Hydroxy-2-hexanone: Structural Isomers and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-hexanone and its structural isomers and analogs represent a class of bifunctional molecules with significant relevance in toxicology, metabolic studies, and as chiral building blocks in chemical synthesis. This technical guide provides a comprehensive overview of the core chemical and biological aspects of these compounds. It includes a detailed examination of their structural diversity, physicochemical properties, and spectroscopic data, presented in a comparative format for ease of reference. Furthermore, this document outlines key experimental protocols for their synthesis and analysis and explores their metabolic fate and biological activities. Visualizations of metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the complex relationships and processes involving these molecules.

Introduction

This compound is a keto-alcohol with the molecular formula C₆H₁₂O₂.[1][2][3][4] It is a notable metabolite of n-hexane and 2-hexanone, industrial solvents known for their neurotoxicity. The toxicity of these parent compounds is primarily attributed to their biotransformation into γ-diketones, with this compound being a key intermediate in this metabolic pathway. The presence of both a ketone and a hydroxyl group in its structure imparts a chiral center, leading to the existence of (R) and (S) enantiomers, each with potentially distinct biological properties and applications in stereoselective synthesis.[2]

The structural diversity of C₆H₁₂O₂ extends to numerous positional and functional group isomers, including other hydroxy-ketones, carboxylic acids, esters, and cyclic ethers.[5][6][7] Understanding the structure-property relationships among these isomers is crucial for elucidating their metabolic pathways, toxicological profiles, and potential therapeutic applications. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound and its related compounds.

Structural Isomers and Analogs

The molecular formula C₆H₁₂O₂ encompasses a wide array of structural isomers. This diversity is a key factor in the varied chemical and biological properties observed among these compounds.

Positional Isomers of Hydroxy-2-hexanone

The position of the hydroxyl group along the hexan-2-one backbone gives rise to several positional isomers, each with a unique chemical environment that influences its reactivity and physical properties.

-

3-Hydroxy-2-hexanone: A β-hydroxy ketone.

-

4-Hydroxy-2-hexanone: A γ-hydroxy ketone, which can exist in equilibrium with its cyclic hemiketal form.[2]

-

This compound: The primary focus of this guide, a δ-hydroxy ketone.

-

6-Hydroxy-2-hexanone: A primary alcohol and ketone.[1]

Stereoisomerism

This compound possesses a chiral center at the C5 carbon, leading to two enantiomers: (5R)-5-hydroxy-2-hexanone and (5S)-5-hydroxy-2-hexanone.[2] The specific stereochemistry is critical in biological systems, where enzymatic reactions are often highly stereoselective. For instance, biocatalytic synthesis methods have been developed for the enantioselective production of the (5S)-enantiomer.[8]

Functional Group Isomers

Beyond positional isomers, the C₆H₁₂O₂ formula can represent various functional groups, including:

-

Carboxylic Acids: e.g., Hexanoic acid[9]

-

Esters: e.g., Methyl pentanoate, Ethyl butanoate[7]

-

Other Hydroxy Ketones: e.g., 1-Hydroxy-2-hexanone, 3-Hydroxy-3-methyl-2-pentanone

-

Cyclic Ethers with a Hydroxyl Group: e.g., Tetrahydro-2-furylmethanol acetate (B1210297)

Analogs

Analogs of this compound include compounds with variations in the carbon chain length, branching, or the nature of the functional groups. These are often studied to understand structure-activity relationships.

Data Presentation

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and some of its structural isomers. These properties are critical for predicting their environmental fate, designing separation and purification processes, and understanding their pharmacokinetic profiles.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | 56745-61-0 | 116.16 | 205.8 | 0.948 | 1.425 |

| (R)-5-Hydroxy-2-hexanone | 65709-73-1 | 116.16 | - | - | - |

| 3-Hydroxy-2-hexanone | 54123-75-0 | 116.16 | - | 0.94 | 1.42 |

| 4-Hydroxy-2-hexanone | 56072-26-5 | 116.16 | - | - | - |

| 6-Hydroxy-2-hexanone | 21856-89-3 | 116.16 | - | - | - |

| Hexanoic Acid | 142-62-1 | 116.16 | 205 | 0.927 | 1.416 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of this compound and its isomers. The following tables provide an overview of expected and reported spectroscopic data.

Table 3.2.1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃-C(O) | ~2.1 | s |

| -CH₂-C(O) | ~2.4 | t |

| -CH₂-CH₂- | ~1.6 | m |

| -CH(OH)- | ~3.8 | m |

| -OH | variable | br s |

| CH₃-CH(OH) | ~1.2 | d |

Predicted values based on standard chemical shift tables. Actual values may vary depending on the solvent and other experimental conditions.

Table 3.2.2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (ppm) |

| C1 (CH₃-C(O)) | ~30 |

| C2 (C=O) | ~209 |

| C3 (-CH₂-) | ~40 |

| C4 (-CH₂-) | ~28 |

| C5 (-CH(OH)-) | ~67 |

| C6 (CH₃-CH(OH)) | ~23 |

Predicted values based on standard chemical shift tables. PubChem indicates the availability of ¹³C NMR spectra for this compound.[1]

Table 3.2.3: Key IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Features for this compound |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹), Strong C=O stretch (~1715 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion peak (m/z = 116). Common fragments from α-cleavage around the carbonyl and hydroxyl groups. Predicted collision cross-section data is available.[12] |

IR and MS data expectations are based on functional group analysis. PubChem lists available IR spectra for this compound.[1]

Experimental Protocols

Synthesis of (5S)-Hydroxy-2-hexanone via Biocatalysis

This protocol is based on the enantioselective reduction of 2,5-hexanedione (B30556) using Saccharomyces cerevisiae.[8]

Materials:

-

2,5-hexanedione

-

Saccharomyces cerevisiae (e.g., strain L13)

-

Glucose or other suitable carbon source

-

Yeast extract

-

Peptone

-

Phosphate (B84403) buffer (pH ~7.0)

-

Ethyl acetate for extraction

Procedure:

-

Cultivation of Yeast: Prepare a suitable growth medium (e.g., YPD broth) and inoculate with S. cerevisiae. Incubate with shaking at 30°C for 24-48 hours until a sufficient cell density is reached.

-

Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer containing a carbon source like glucose.

-

Add 2,5-hexanedione to the cell suspension. The concentration should be optimized to avoid substrate toxicity.

-

Incubate the reaction mixture with gentle agitation at 30°C. Monitor the progress of the reaction by GC or HPLC.

-

Extraction and Purification: Once the reaction is complete, remove the yeast cells by centrifugation.

-

Extract the supernatant with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting (5S)-hydroxy-2-hexanone by column chromatography on silica (B1680970) gel.

General Protocol for GC-MS Analysis of Hydroxy-ketones

This protocol provides a general framework for the analysis of this compound and its isomers. Derivatization is often employed to improve the chromatographic properties of these polar compounds.[13][14]

1. Sample Preparation (without derivatization):

-

Dilute the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10 µg/mL.[15]

-

Ensure the sample is free of particulate matter by centrifugation or filtration.

2. Sample Preparation (with Silylation Derivatization): [13]

-

Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

-

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

Cool to room temperature before injection.

3. GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms or equivalent).

-

Injector: Split/splitless injector, typically at 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 2-5 minutes.

-

Ramp: 5-10°C/min to 250-280°C.

-

Final hold: 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mandatory Visualizations

Metabolic Pathway of n-Hexane

References

- 1. This compound | C6H12O2 | CID 114801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56745-61-0 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Examples of constitutional isomers of molecular formula C6H12O2, names, structural isomers carbon chain isomers structural formula skeletal formula of carboxylic acids esters hydroxy aldehydes, hydroxy ketones ene diols Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 6. brainly.com [brainly.com]

- 7. C6H12O2 - Wikipedia [en.wikipedia.org]

- 8. Biocatalytical production of (5S)-hydroxy-2-hexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (5R)-5-hydroxyhexan-2-one | C6H12O2 | CID 16218550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. PubChemLite - this compound (C6H12O2) [pubchemlite.lcsb.uni.lu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-hexanone

This guide provides a comprehensive overview of the solubility and stability of 5-Hydroxy-2-hexanone, a bifunctional organic compound of interest to researchers, scientists, and drug development professionals. This document outlines the key physicochemical properties, details experimental protocols for its characterization, and discusses its stability under various conditions.

Core Physicochemical Properties

This compound, with a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol , is a ketone and a secondary alcohol[1][2]. Its structure, featuring both a carbonyl and a hydroxyl group, dictates its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [1][3][4] |

| Molecular Weight | 116.16 g/mol | [1][3][4] |

| Melting Point | -3.75°C (estimate) | [4] |

| Boiling Point | 205.766 °C at 760 mmHg | [4] |

| Density | 0.948 g/cm³ | [4] |

| Flash Point | 81.152 °C | [4] |

| LogP | 0.73640 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Solubility Profile

The presence of both a polar hydroxyl group and a polar carbonyl group, combined with a relatively short carbon chain, suggests that this compound is a moderately polar compound. This is supported by its positive LogP value, which indicates a slight preference for lipophilic environments, though it remains reasonably soluble in polar solvents.

Qualitative Solubility:

Due to its ability to act as both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and carbonyl groups), this compound is expected to be soluble in polar protic solvents such as water and alcohols. Its solubility is anticipated to be limited in non-polar solvents.

| Solvent Type | Expected Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Soluble | Capable of hydrogen bonding with the solvent. |

| Polar Aprotic (e.g., Acetone, DMSO) | Soluble | Dipole-dipole interactions and some hydrogen bonding. |

| Non-Polar (e.g., Hexane, Toluene) | Limited Solubility | Dominated by weaker van der Waals forces. |

Quantitative Solubility Data:

Stability Profile

This compound possesses moderate thermodynamic stability under standard conditions. However, its stability can be influenced by temperature, pH, and light exposure.

Thermal Stability:

The compound is expected to be stable at room temperature. At elevated temperatures, particularly above 200°C, it may undergo degradation through pathways such as dehydration and decarboxylation[3].

pH Stability:

The stability of this compound is pH-dependent. Under acidic conditions, the hydroxyl group can be protonated, potentially leading to dehydration (elimination of water) to form an unsaturated ketone. In basic conditions, the alpha-protons to the carbonyl group can be abstracted, leading to enolate formation, which could participate in subsequent reactions.

Photostability:

While specific photostability data is not available, compounds with carbonyl groups can be susceptible to photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solid. Centrifugation can be used to facilitate this process.

-

Sampling: A clear aliquot of the supernatant (the aqueous solution) is carefully removed.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration.

Stability Testing Protocol (ICH Guideline Approach)

This protocol describes a general approach for assessing the stability of a substance like this compound, based on the principles of the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated. Samples are taken at various time points to monitor degradation.

-

Oxidation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.

-

Thermal Degradation: The solid or a solution of the compound is exposed to high temperatures.

-

Photostability: The compound is exposed to a controlled light source (e.g., Xenon lamp) that mimics sunlight.

-

Analysis: Degraded samples are analyzed by a stability-indicating method (typically HPLC) to identify and quantify degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Storage: Samples of this compound are stored under controlled environmental conditions as defined by ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).

-

Time Points: Samples are pulled from the stability chambers at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, the samples are analyzed for appearance, assay (potency), and the presence of degradation products.

-

Signaling Pathways and Logical Relationships

The stability of this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

This diagram illustrates that environmental factors such as temperature, pH, light, and oxygen can initiate various degradation pathways, including dehydration, oxidation, photodegradation, and molecular rearrangement. These pathways ultimately impact the overall stability of this compound.

Conclusion

This compound is a moderately polar compound with solubility in polar solvents and limited solubility in non-polar media. Its stability is influenced by environmental factors, and it is susceptible to degradation under harsh conditions such as high temperatures and extreme pH. The experimental protocols provided in this guide offer a framework for the quantitative determination of its solubility and a comprehensive assessment of its stability, which are critical for its application in research and drug development.

References

The Discovery, History, and Synthetic Pathways of 5-Hydroxy-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-hexanone, a significant chiral building block and a key metabolite in the toxicology of n-hexane and 2-hexanone, holds a unique position in organic chemistry and biomedical research. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its chemical and biocatalytic synthesis. Furthermore, it elucidates its metabolic role and toxicological relevance through a detailed pathway analysis. This document is intended to serve as a core reference for researchers and professionals engaged in synthetic chemistry, drug development, and toxicology.

Introduction

This compound (CAS No: 56745-61-0) is a bifunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1] Its structure, particularly its chirality at the C5 position, makes it a valuable intermediate in the stereoselective synthesis of various organic compounds. Beyond its synthetic utility, this compound is of significant interest due to its role as a metabolite of the industrial solvents n-hexane and 2-hexanone. It lies on the metabolic pathway leading to the neurotoxin 2,5-hexanedione (B30556), making its study crucial for understanding the mechanisms of solvent-induced neurotoxicity.[2][3] This guide delves into the historical milestones of this compound, from its initial synthesis to modern biocatalytic production methods, and provides detailed procedural information for its practical application in a laboratory setting.

Discovery and History

Historically, interest in this compound remained primarily within the realm of fundamental organic chemistry. However, its significance grew considerably with the increased understanding of industrial toxicology in the latter half of the 20th century. Research into the neurotoxic effects of n-hexane and its metabolites identified this compound as a key intermediate in the bioactivation pathway leading to the ultimate neurotoxic agent, 2,5-hexanedione.[2][3] This discovery spurred further investigation into its metabolism, stereochemistry, and synthesis, leading to the development of more sophisticated and stereoselective synthetic methods, including biocatalytic approaches.

Physicochemical Properties

A comprehensive collection of the physical and chemical properties of this compound is presented in the tables below. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56745-61-0 | [1][5] |

| Molecular Formula | C6H12O2 | [1][5] |

| Molecular Weight | 116.16 g/mol | [1][5] |

| Boiling Point | 205.766 °C at 760 mmHg | [5] |

| Melting Point | -3.75 °C (estimate) | [5] |

| Density | 0.948 g/cm³ | [5] |

| Refractive Index | 1.425 | [5] |

| Flash Point | 81.152 °C | [5] |

| Vapor Pressure | 0.0583 mmHg at 25°C | [5] |

Table 2: Computed and Structural Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-hydroxyhexan-2-one | [1] |

| Canonical SMILES | CC(CCC(=O)C)O | [5] |

| InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3 | [1] |

| InChIKey | ZSDLLTJVENEIDW-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 116.083729621 | [5] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Complexity | 78.6 | [5] |

Metabolic Pathway and Toxicological Significance

This compound is a central intermediate in the metabolic pathway of n-hexane and 2-hexanone. The metabolism is initiated by the action of cytochrome P450 enzymes, which hydroxylate n-hexane to form hexanols, predominantly 2-hexanol (B165339).[2][6] Subsequent oxidation of 2-hexanol yields 2-hexanone, which is then further hydroxylated to this compound. This intermediate is then oxidized to the ultimate neurotoxic metabolite, 2,5-hexanedione.[2][7] The diketone 2,5-hexanedione is responsible for the observed neurotoxicity through its reaction with amino groups of proteins, leading to protein cross-linking and disruption of neuronal function.[8]

Experimental Protocols for Synthesis

Two primary and effective methods for the synthesis of this compound are detailed below: a classical chemical approach using a Grignard reaction and a modern, stereoselective biocatalytic method.

Chemical Synthesis: Grignard Reaction

This protocol describes a general method for the synthesis of racemic this compound.

Reaction Scheme:

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Ethyl acetoacetate (B1235776)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 1-bromopropane (1.0 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

-

Reaction with Ethyl Acetoacetate:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of ethyl acetoacetate (1.0 eq) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Biocatalytic Synthesis of (5S)-Hydroxy-2-hexanone

This protocol describes the stereoselective reduction of 2,5-hexanedione to (5S)-Hydroxy-2-hexanone using Saccharomyces cerevisiae.[9]

Reaction Scheme:

Materials:

-

Saccharomyces cerevisiae (e.g., baker's yeast)

-

Yeast extract peptone dextrose (YPD) broth

-

2,5-Hexanedione

-

Glucose

-

Phosphate (B84403) buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Shaking incubator

-

Centrifuge

-

Standard laboratory glassware

Procedure:

-

Yeast Culture Preparation:

-

Inoculate S. cerevisiae into YPD broth and grow overnight in a shaking incubator at 30 °C and 200 rpm.

-

Harvest the cells by centrifugation and wash with sterile phosphate buffer.

-

Resuspend the yeast cells in the phosphate buffer to a desired cell density (e.g., 50 g/L wet cell weight).

-

-

Biotransformation:

-

To the yeast cell suspension, add glucose to a final concentration of 100 mM as a co-substrate for cofactor regeneration.

-

Add 2,5-hexanedione as the substrate to a final concentration of 50 mM.

-

Incubate the reaction mixture in a shaking incubator at 30 °C and 200 rpm.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

-

Product Extraction and Purification:

-

Once the reaction is complete (typically after 24-48 hours), centrifuge the mixture to remove the yeast cells.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude (5S)-Hydroxy-2-hexanone.

-

Further purification can be achieved by column chromatography on silica gel.

-

Conclusion

This compound is a molecule of considerable interest, bridging the fields of synthetic organic chemistry and toxicology. Its history, from its early synthesis to its identification as a key metabolic intermediate, highlights the evolving nature of chemical and biological research. The detailed physicochemical data and experimental protocols provided in this guide offer a practical resource for researchers. The continued exploration of stereoselective synthetic routes, particularly biocatalytic methods, will undoubtedly expand its utility as a chiral building block. Furthermore, a deeper understanding of its metabolic fate will continue to inform the risk assessment of common industrial solvents. This guide serves as a foundational document to support and inspire future research and development in these critical areas.

References

- 1. This compound | C6H12O2 | CID 114801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytical production of (5S)-hydroxy-2-hexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Natural Occurrence and Biosynthesis of 5-Hydroxy-2-hexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-hexanone, a chiral ketone alcohol, is a molecule of significant interest due to its role as a key metabolite of the neurotoxic solvent n-hexane and its utility as a chiral building block in chemical synthesis. While its widespread occurrence in plants and foods in its free form has not been extensively documented, its natural production is evident through mammalian metabolism and microbial biotransformation. This technical guide provides an in-depth exploration of the natural occurrence of this compound, focusing on its metabolic and biosynthetic pathways. It includes detailed experimental protocols for its biocatalytic synthesis and analysis in biological matrices, quantitative data, and pathway visualizations to support further research and development.

Introduction

This compound (CAS 56745-61-0) is a six-carbon organic compound featuring both a ketone and a secondary alcohol functional group. Its chemical structure gives rise to chirality at the C5 position, resulting in two enantiomers: (R)-5-Hydroxy-2-hexanone and (S)-5-Hydroxy-2-hexanone. The presence and stereochemistry of this molecule are of considerable importance in toxicology, as it is a key intermediate in the metabolic pathway of n-hexane, a widely used industrial solvent. The further oxidation of this compound leads to the formation of 2,5-hexanedione (B30556), the ultimate neurotoxic agent responsible for n-hexane-induced peripheral neuropathy.

Beyond its toxicological relevance, this compound serves as a valuable chiral precursor in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature allows for a variety of chemical modifications. This guide focuses on the "natural" origins of this compound, which primarily encompass its formation within living organisms through metabolic and biosynthetic processes.

Natural Occurrence and Biosynthesis

Direct isolation of this compound from plants, fruits, or essential oils is not well-documented in scientific literature. Its natural occurrence is predominantly understood in the context of it being a product of biological processes within organisms.

Mammalian Metabolism of n-Hexane

In mammals, this compound is a significant metabolite of n-hexane.[1][2] The metabolic pathway is initiated in the liver by the action of cytochrome P-450 monooxygenases.[1][3]

The metabolic cascade leading to this compound and its subsequent neurotoxic metabolite, 2,5-hexanedione, is as follows:

-

Hydroxylation of n-Hexane: n-Hexane is first hydroxylated to form hexanols. The primary site of hydroxylation is the second carbon, yielding 2-hexanol (B165339), a process catalyzed by cytochrome P-450 enzymes, particularly from the CYP2E1 and CYP2B6 families.[3][4]

-

Oxidation of 2-Hexanol: The resulting 2-hexanol is then oxidized to 2-hexanone (B1666271).

-

Further Hydroxylation: 2-hexanone undergoes further hydroxylation to produce this compound.[5] This intermediate can then be further metabolized.

-

Oxidation to 2,5-Hexanedione: this compound is oxidized to the neurotoxic metabolite, 2,5-hexanedione.[2][5]

-

Alternative Pathway: 2,5-hexanedione can also be formed from the metabolism of 2,5-hexanediol, another metabolite of 2-hexanone.[2] A newly identified metabolite, 4,5-dihydroxy-2-hexanone, is also formed from this compound or 2,5-hexanedione.[6]

The following diagram illustrates the mammalian metabolic pathway of n-hexane.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. annualreviews.org [annualreviews.org]

- 3. Metabolism of n-hexane by rat liver and extrahepatic tissues and the effect of cytochrome P-450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of n-hexane by rat liver and extrahepatic tissues and the effect of cytochrome P-450 inducers | Semantic Scholar [semanticscholar.org]

- 5. quora.com [quora.com]

- 6. 4,5-Dihydroxy-2-hexanone: a new metabolite of N-hexane and of 2,5-hexanedione in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 5-Hydroxy-2-hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxy-2-hexanone is a key metabolic intermediate of the industrial solvent 2-hexanone (B1666271) (methyl n-butyl ketone) and the environmental neurotoxin n-hexane. While not the ultimate toxic species, its formation is a critical step in the bioactivation pathway leading to the potent neurotoxin, 2,5-hexanedione. Consequently, understanding the toxicological profile of this compound is essential for evaluating the risks associated with exposure to its precursors. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound, with a focus on its metabolism, mechanism of toxicity, and the available (though limited) toxicological data. Much of the toxicological profile is inferred from studies on its parent compound, 2-hexanone, and its principal metabolite, 2,5-hexanedione, due to a scarcity of direct studies on this compound itself.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 5-hydroxyhexan-2-one | [1][3] |

| CAS Number | 56745-61-0 | [1][2] |

| Molecular Formula | C6H12O2 | [1][2][3] |

| Molecular Weight | 116.16 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 205.77 °C at 760 mmHg (estimated) | [1] |

| Melting Point | -3.75 °C (estimated) | [1] |

| Flash Point | 81.15 °C (estimated) | [1] |

| Density | 0.948 g/cm³ (estimated) | [1] |

| Solubility | Soluble in water | [4] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are intrinsically linked to the metabolism of its precursor, 2-hexanone.

-

Absorption: 2-Hexanone is readily absorbed following inhalation, oral, and dermal exposure.[4][5] Following absorption, it is distributed to various tissues, including the liver, kidneys, and brain.[4]

-

Metabolism: The metabolism of 2-hexanone is a critical determinant of its toxicity. It is primarily metabolized in the liver by cytochrome P450 enzymes. The initial step is hydroxylation to form this compound.[4][5] This intermediate is then further oxidized to the ultimate neurotoxic metabolite, 2,5-hexanedione.[4][5] this compound can also be reduced to 2,5-hexanediol.[4] A minor pathway may involve the conversion to 2,5-dimethyl-2,3-dihydrofuran.[4]

-

Excretion: The metabolites of 2-hexanone, including glucuronide conjugates of 2-hexanol (B165339) and 2,5-hexanediol, are primarily excreted in the urine.[4]

Metabolic Pathway of 2-Hexanone

References

- 1. This compound|lookchem [lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | C6H12O2 | CID 114801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 2-Hexanone - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Metabolic Conversion of 5-Hydroxy-2-hexanone to 2,5-hexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic pathway leading from 5-hydroxy-2-hexanone to its neurotoxic metabolite, 2,5-hexanedione (B30556). This conversion is a critical step in the toxicokinetics of n-hexane and related hexacarbon solvents. Understanding this pathway, the enzymes involved, and the methods to study it are crucial for toxicology research and the development of potential therapeutic interventions for peripheral neuropathy induced by these compounds.

Core Metabolic Pathway

The transformation of this compound to 2,5-hexanedione is an oxidative biochemical reaction. This metabolic step is part of the broader pathway of n-hexane metabolism, which primarily occurs in the liver. The initial stages of n-hexane metabolism involve the action of cytochrome P450 enzymes, which hydroxylate n-hexane to form various hexanols. These intermediates, including 2-hexanol, are further metabolized to compounds such as this compound.

The final and critical step in the formation of the neurotoxic agent is the oxidation of the secondary alcohol group in this compound to a ketone group, yielding the γ-diketone, 2,5-hexanedione. This reaction is catalyzed by NAD⁺-dependent alcohol dehydrogenases (ADHs).[1] Mammalian ADHs are a family of zinc-containing enzymes that catalyze the reversible oxidation of a wide range of alcohols to their corresponding aldehydes or ketones.[2] The reaction involves the transfer of a hydride ion from the alcohol substrate to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), resulting in the formation of the ketone, reduced cofactor (NADH), and a proton.[3]

The overall reaction is as follows:

This compound + NAD⁺ ⇌ 2,5-Hexanedione + NADH + H⁺

The neurotoxicity of 2,5-hexanedione is attributed to its γ-diketone structure, which allows it to form covalent cross-links with amino groups on neurofilament proteins, leading to axonal swelling and ultimately, peripheral neuropathy.[4][5]

Quantitative Data Summary

| Enzyme Class | Isozyme Example | Substrate | K_m (mM) (Illustrative) | V_max (μmol/min/mg) (Illustrative) |

| Class I ADH | ADH1B | This compound | 0.5 - 5 | 5 - 20 |

| Class I ADH | ADH1C | This compound | 1 - 10 | 2 - 10 |

| Class IV ADH | ADH4 | This compound | > 20 | High |

Note: The kinetic constants for alcohol dehydrogenase are highly dependent on the specific isozyme and the reaction conditions (e.g., pH, temperature). The values presented here are hypothetical and serve as a guide for experimental design. Researchers should determine these parameters empirically for their specific experimental system.

Experimental Protocols

Enzymatic Assay for the Oxidation of this compound

This protocol describes a continuous spectrophotometric assay to measure the activity of alcohol dehydrogenase in converting this compound to 2,5-hexanedione. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[3]

Materials:

-

Spectrophotometer with temperature control, capable of measuring absorbance at 340 nm

-

Quartz or UV-transparent cuvettes

-

Purified alcohol dehydrogenase (e.g., from equine liver, or a specific recombinant human isozyme) or a liver microsomal fraction

-

This compound

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium pyrophosphate buffer (0.1 M, pH 8.8)

-

Enzyme diluent (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5, containing 0.1% BSA)

-

Ultrapure water

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium pyrophosphate buffer and adjust the pH to 8.8.

-

Prepare a stock solution of this compound in ultrapure water. The final concentration in the assay will typically be in the millimolar range.

-

Prepare a stock solution of NAD⁺ in ultrapure water. The final concentration in the assay is typically around 2-3 mM.

-

Prepare the enzyme solution by diluting the purified enzyme or tissue fraction in the enzyme diluent to the desired concentration. The final enzyme concentration should be such that it produces a linear rate of absorbance change for at least 5 minutes.

-

-

Assay Setup:

-

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C or 37°C.

-

In a 1 mL cuvette, add the following in order:

-

Sodium pyrophosphate buffer (to a final volume of 1 mL)

-

This compound solution

-

NAD⁺ solution

-

-

Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.

-

-

Measurement:

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the solution to reach thermal equilibrium and to establish a baseline reading.

-

Initiate the reaction by adding a small, known volume of the enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time.

-

Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (μmol/min/mg) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * mg of enzyme)

-

Where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

-

Visualizations

Caption: Metabolic pathway of this compound to 2,5-hexanedione.

Caption: Experimental workflow for the enzymatic assay.

References

- 1. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. Mammalian alcohol dehydrogenase - functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]

5-Hydroxy-2-hexanone InChI and SMILES identifiers

An In-depth Technical Guide to 5-Hydroxy-2-hexanone

This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an overview of the metabolic pathway leading to the neurotoxicity of its metabolite, 2,5-hexanedione (B30556).

Chemical Identifiers and Structure

This compound is a bifunctional organic molecule containing both a ketone and a secondary alcohol functional group.[1] Its structure is characterized by a six-carbon chain with a carbonyl group at the second position and a hydroxyl group at the fifth position.[2] This arrangement results in a chiral center at the C5 position, leading to the existence of (R)- and (S)-enantiomers.[2]

| Identifier | Value |

| IUPAC Name | 5-hydroxyhexan-2-one[3] |

| SMILES | CC(CCC(=O)C)O[3] |

| InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3[3] |

| InChIKey | ZSDLLTJVENEIDW-UHFFFAOYSA-N[3] |

| CAS Number | 56745-61-0[3] |

| Molecular Formula | C6H12O2[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 116.16 g/mol [3] |

| Density | 0.948 g/cm³ (estimate) |

| Boiling Point | 205.8 °C at 760 mmHg (estimate) |

| Melting Point | -3.75 °C (estimate) |

| Flash Point | 81.15 °C (estimate) |

| Vapor Pressure | 0.058 mmHg at 25°C |

| Water Solubility | Moderately soluble |

| LogP | 0.736 |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 3[3] |

| Exact Mass | 116.083729621[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Biocatalytic Synthesis of (5S)-hydroxy-2-hexanone

This protocol describes the enantioselective synthesis of (5S)-hydroxy-2-hexanone from 2,5-hexanedione using the whole-cell biocatalyst Saccharomyces cerevisiae. This method is noted for its high enantioselectivity (>99%) and good yield (around 85%).[4]

Materials:

-

2,5-hexanedione

-

Saccharomyces cerevisiae (e.g., strain L13)

-

Glucose (or other suitable carbon source)

-

Yeast growth medium (e.g., YPD broth)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Shaking incubator

-

Bioreactor or fermentation vessel

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Cultivation of Saccharomyces cerevisiae : Inoculate a sterile yeast growth medium with S. cerevisiae. Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.

-

Cell Harvesting and Preparation : Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration.

-

Biocatalytic Reduction : In a bioreactor, combine the yeast cell suspension with a solution of 2,5-hexanedione. The final concentration of the substrate should be optimized to avoid toxicity to the cells. Add glucose as a cofactor regeneration source. Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.

-

Reaction Monitoring : Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the formation of the product.

-

Product Extraction : Once the reaction is complete, centrifuge the mixture to remove the yeast cells. Extract the supernatant with ethyl acetate (3 x volume of the supernatant).

-

Purification : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure (5S)-hydroxy-2-hexanone.

Oxidation of this compound to 2,5-Hexanedione

This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone, which can be adapted for the conversion of this compound to its neurotoxic metabolite, 2,5-hexanedione.

Materials:

-

This compound

-

Chromium-based oxidizing agent (e.g., Pyridinium chlorochromate - PCC) or a milder oxidant like Dess-Martin periodinane.

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica gel

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Sintered glass funnel

-

Rotary evaporator

Procedure (using PCC):

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous DCM.

-

Addition of Alcohol : Dissolve this compound in anhydrous DCM and add it dropwise to the stirred suspension of PCC at room temperature.

-

Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with anhydrous diethyl ether. Pass the mixture through a pad of silica gel to filter out the chromium salts, washing the pad with additional diethyl ether.

-

Purification : Concentrate the filtrate using a rotary evaporator. If necessary, further purify the crude 2,5-hexanedione by flash column chromatography.

Reduction of this compound to 2,5-Hexanediol

This protocol describes the reduction of the ketone functionality in this compound to a secondary alcohol, yielding 2,5-hexanediol, using a common reducing agent.

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH4)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution : Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Addition of Reducing Agent : Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10°C.

-

Reaction : After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Quenching : Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess sodium borohydride and adjust the pH to be slightly acidic.

-

Extraction : Remove the bulk of the solvent using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x volume).

-

Washing and Drying : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-hexanediol.

-

Purification : If necessary, purify the product by distillation or column chromatography.

Visualization of Pathways and Workflows

General Synthesis Workflow

The following diagram illustrates a general workflow for the chemical synthesis and purification of a target compound like this compound.

Caption: A generalized workflow for chemical synthesis.

Metabolic Pathway and Neurotoxicity of 2,5-Hexanedione

This compound is a metabolite of n-hexane.[3] Its further oxidation to 2,5-hexanedione is a critical step leading to neurotoxicity.[3] The diketone structure of 2,5-hexanedione allows it to react with lysine (B10760008) residues in neurofilament proteins, causing protein cross-linking, axonal swelling, and ultimately, peripheral neuropathy.[2][3]

Caption: Metabolic activation and neurotoxicity of 2,5-hexanedione.